Cas no 1366562-70-0 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)

(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid
- AKOS020322334
- 1366562-70-0
- EN300-1284825
-
- Inchi: 1S/C14H20N2O4/c1-9-5-6-15-8-10(9)11(7-12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1
- InChI Key: PRBOKPPUTQZFLB-LLVKDONJSA-N
- SMILES: O(C(N[C@H](CC(=O)O)C1C=NC=CC=1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 280.14230712g/mol
- Monoisotopic Mass: 280.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 88.5Ų
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284825-1.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284825-50mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1284825-500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1284825-100mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1284825-250mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1284825-5000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1284825-2500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1284825-1000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1284825-10000mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |
1366562-70-0 | 10000mg |
$3622.0 | 2023-10-01 |
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
Additional information on (3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid
(3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid: A Comprehensive Overview
The compound with CAS No 1366562-70-0, commonly referred to as (3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a chiral compound, characterized by its complex stereochemistry and functional groups, which make it a valuable subject for both academic research and industrial development.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its structure, featuring a tert-butoxy carbonyl group and a pyridine ring, provides a versatile platform for chemical modifications. Researchers have explored its role in various biological systems, particularly in relation to enzyme inhibition and receptor binding. These investigations have been supported by advanced computational modeling techniques, which have provided deeper insights into its molecular interactions.
The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid has been optimized through innovative methodologies, including asymmetric catalysis and stereo-selective reactions. These advancements have not only improved the yield of the compound but also reduced the environmental impact of its production process. Such eco-friendly synthetic approaches align with current trends toward sustainable chemistry practices.
In terms of applications, this compound has shown promise in drug discovery programs targeting neurodegenerative diseases and cancer. Its ability to modulate specific cellular pathways has been validated in preclinical models, suggesting potential therapeutic benefits. Furthermore, its stability under physiological conditions makes it a strong candidate for further clinical evaluation.
From a structural perspective, the molecule's chiral center plays a critical role in determining its pharmacokinetic properties. The presence of the tert-butoxy carbonyl group enhances solubility, while the pyridine moiety contributes to its electronic characteristics. These features collectively influence the compound's bioavailability and efficacy in vivo.
Recent breakthroughs in analytical chemistry have also facilitated a better understanding of this compound's behavior under various conditions. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its purity and structural integrity.
In conclusion, (3R)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid represents a significant advancement in modern organic chemistry. Its unique properties, coupled with ongoing research efforts, position it as a key player in future drug development initiatives. As scientific understanding continues to evolve, this compound is expected to contribute even more significantly to the field of medicinal chemistry.
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